LSD1 Enzyme Inhibition Potency: Absence of Public IC50 Data Prevents Direct Comparator Ranking
The Therapeutic Target Database lists N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide (Pyrimidine derivative 18) as an LSD1 inhibitor associated with Celgene Quanticel Research, Inc., referencing the patent review PMID 27019002 [1]. However, no quantitative IC50 value for this compound against recombinant LSD1 has been deposited in public databases (BindingDB, ChEMBL, PubChem BioAssay) as of the search date. In contrast, structurally related pyrimidine-acetamide LSD1 inhibitors such as Example 31 in US9487512 (IC50 = 42 nM) and Example 40 in US10329256 (IC50 = 188 nM) have published inhibition constants [2]. Without a head-to-head IC50 comparison under identical assay conditions, it is not possible to state where CAS 1796992-49-8 ranks within the pyrimidine-acetamide LSD1 inhibitor series.
| Evidence Dimension | LSD1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Not publicly available |
| Comparator Or Baseline | US9487512 Example 31 IC50 = 42 nM; US10329256 Example 40 IC50 = 188 nM [2] |
| Quantified Difference | Cannot be calculated; target compound data absent |
| Conditions | Recombinant LSD1 enzyme assay; pH 7.4; 2°C (comparator conditions per BindingDB) [2] |
Why This Matters
Procurement budgets cannot be rationally allocated to a compound that lacks the most basic potency metric required to validate its utility as a tool compound or reference inhibitor relative to its published structural neighbors.
- [1] Therapeutic Target Database (TTD). Drug ID D0N2QZ; Pyrimidine derivative 18. View Source
- [2] BindingDB. BDBM256486: US10329256 Example 31 (IC50 42 nM); BDBM256495: US10329256 Example 40 (IC50 188 nM). Accessed 2026-04-29. View Source
